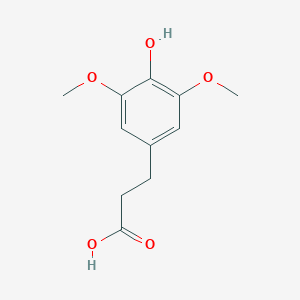

Dihydrosinapinsäure

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of dihydrosinapic acid involves complex chemical processes. Nair et al. (1983) described the synthesis of dihydrofolic acid analogues, which provides insights into the types of reactions and processes that might be involved in synthesizing dihydrosinapic acid (Nair, M. G., et al., 1983).

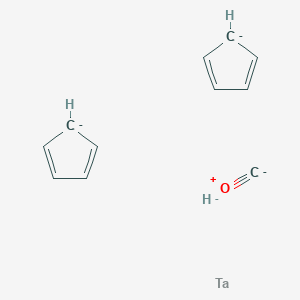

Molecular Structure Analysis

Understanding the molecular structure of dihydrosinapic acid is crucial for grasping its chemical behavior. Heinekey and Oldham (1993) provided a comprehensive summary of the synthesis, characterization, and structure of dihydrogen complexes, which may offer parallels to dihydrosinapic acid's structure (Heinekey, D. & Oldham, W., 1993).

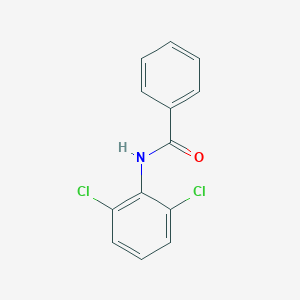

Chemical Reactions and Properties

The chemical reactions and properties of dihydrosinapic acid can be intricate. The work of Goddard et al. (1992) on the unimolecular dissociation reactions of formic acid may provide relevant information on the types of chemical reactions dihydrosinapic acid may undergo (Goddard, J. D., et al., 1992).

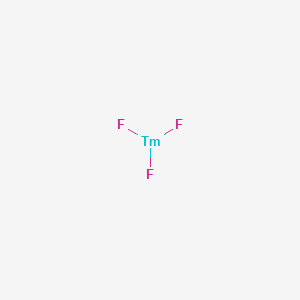

Physical Properties Analysis

Investigating the physical properties of dihydrosinapic acid is essential for understanding its behavior in different environments. Liu et al. (2018) explored the mechanical properties of anhydrous and hydrated uric acid crystals, providing insights that might be relevant to the physical properties of dihydrosinapic acid (Liu, F., et al., 2018).

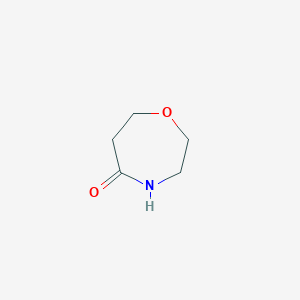

Chemical Properties Analysis

The chemical properties of dihydrosinapic acid, such as reactivity, stability, and interactions with other molecules, are pivotal for its application in various fields. Research by Heredia-Guerrero et al. (2009) on the self-assembly and self-esterification of 9(10),16-Dihydroxypalmitic acid on mica surface could shed light on similar properties of dihydrosinapic acid (Heredia-Guerrero, J. A., et al., 2009).

Wissenschaftliche Forschungsanwendungen

Antioxidative Aktivität

Sinapinsäure wurde pharmakologisch auf ihre potente antioxidative Aktivität untersucht . Sie kann freie Radikale neutralisieren und zur Bildung entsprechender Phenoxylradikale führen, die aufgrund der Delokalisierung ungepaarter Elektronen schwach reaktiv sind .

Entzündungshemmende Aktivität

Sinapinsäure zeigt entzündungshemmende Wirkungen . Dies könnte möglicherweise zur Behandlung verschiedener entzündlicher Erkrankungen eingesetzt werden.

Antikrebsaktivität

Untersuchungen haben gezeigt, dass Sinapinsäure Antikrebs-Eigenschaften besitzt . Sie könnte möglicherweise in der Krebsbehandlung eingesetzt werden, obwohl in diesem Bereich weitere Forschung erforderlich ist.

Hepatoprotektive Aktivität

Sinapinsäure wurde als hepatoprotektiv (leberschützend) nachgewiesen . Dies deutet auf mögliche Anwendungen in der Behandlung von Lebererkrankungen hin.

Kardioprotektive Aktivität

Sinapinsäure wurde auf ihre kardioprotektiven (herzsützenden) Wirkungen untersucht <svg class="icon" height="16" p-id="1735"

Wirkmechanismus

- Dihydrosinapic acid (also known as Sinapic acid ) primarily interacts with various cellular targets. One notable target is endo-1,4-beta-xylanase , an enzyme found in Clostridium thermocellum . However, additional targets may exist, and further research is needed to uncover them fully.

Target of Action

Mode of Action

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Dihydrosinapic acid, like its precursor sinapic acid, may interact with various enzymes, proteins, and other biomolecules. Sinapic acid has been found to undergo metabolic reactions such as sulfation, glucuronidation, demethylation, reduction, and dihydroxylation . It is reasonable to speculate that Dihydrosinapic acid may undergo similar interactions and transformations.

Cellular Effects

Sinapic acid, from which Dihydrosinapic acid is derived, has been evaluated for its potent antioxidant, anti-inflammatory, anti-cancer, hepatoprotective, cardioprotective, renoprotective, neuroprotective, anti-diabetic, anxiolytic and anti-bacterial activities . It is possible that Dihydrosinapic acid may have similar effects on various types of cells and cellular processes.

Molecular Mechanism

Sinapic acid, the parent compound, is known to exert its effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Sinapic acid and its metabolites have been found to have a greater half-life than sinapic acid itself , suggesting that Dihydrosinapic acid may also exhibit stability and long-term effects on cellular function.

Metabolic Pathways

Dihydrosinapic acid is likely involved in similar metabolic pathways as sinapic acid, which undergoes sulfation, glucuronidation, demethylation, reduction, and dihydroxylation . These metabolic reactions involve various enzymes and cofactors.

Eigenschaften

IUPAC Name |

3-(4-hydroxy-3,5-dimethoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O5/c1-15-8-5-7(3-4-10(12)13)6-9(16-2)11(8)14/h5-6,14H,3-4H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPPVOXVSMSXBEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10164147 | |

| Record name | Dihydrosinapic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14897-78-0 | |

| Record name | 4-Hydroxy-3,5-dimethoxybenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14897-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydrosinapic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014897780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrosinapic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-hydroxy-3,5-dimethoxyphenyl)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.409 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROSINAPIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZ1SHO4617 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dihydrosinapic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041727 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

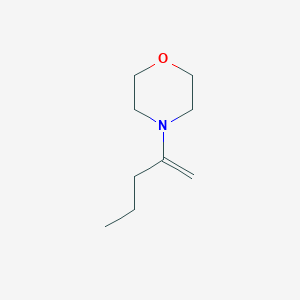

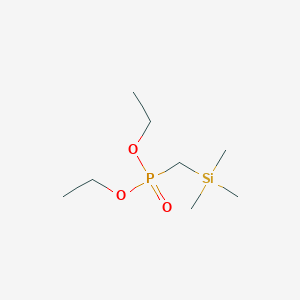

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

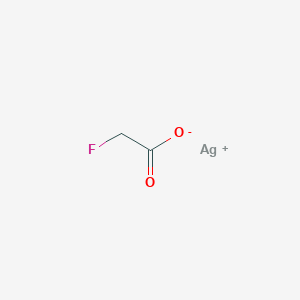

Feasible Synthetic Routes

Q & A

Q1: What natural sources are rich in dihydrosinapic acid, and how does its presence change during food processing?

A1: Dihydrosinapic acid has been identified in various natural sources, including Kurosu (Japanese unpolished rice vinegar) [] and black raspberries []. Interestingly, the concentration of DHSA in Kurosu is significantly higher than in common rice vinegar made from polished rice, suggesting that DHSA might be produced during the fermentation process from its precursor, sinapic acid []. This highlights the potential impact of food processing on the concentration and bioavailability of DHSA.

Q2: Could you elaborate on the metabolic pathway of sinapic acid, particularly its conversion to dihydrosinapic acid, in biological systems?

A2: Research indicates that the metabolism of sinapic acid in rats involves the formation of dihydrosinapic acid as a key intermediate []. The proposed metabolic pathway suggests that sinapic acid undergoes reduction to form DHSA, which is further metabolized into other compounds like 3-hydroxy-5-methoxyphenylpropionic acid and 3-hydroxy-5-methoxycinnamic acid []. This understanding of sinapic acid metabolism provides valuable insights into the potential roles and fate of DHSA in biological systems.

Q3: How do the antioxidant properties of dihydrosinapic acid compare to its structural analog, sinapic acid?

A3: Studies have shown that dihydrosinapic acid exhibits superior antioxidant activity compared to its precursor, sinapic acid, as demonstrated by its higher efficacy in scavenging DPPH radicals []. This difference in antioxidant capacity could be attributed to the structural differences between the two compounds, highlighting the impact of subtle chemical modifications on biological activity.

Q4: Beyond its presence in plants, has dihydrosinapic acid been observed as a product of microbial activity, and what are the implications?

A4: Research on kombucha fermentation revealed the presence of DHSA as a product of microbial hydrolysis of plant compounds []. Specifically, DHSA was identified in kombucha fermented from black tea, alongside other metabolites like gallic acid and 7-(α-D-glucopyranosyloxy)-2,3,4,5,6-pentahydroxyheptanoic acid []. This finding underscores the potential of specific microorganisms to modify and produce bioactive compounds like DHSA during fermentation processes, opening up avenues for exploring microbial-based production strategies.

Q5: What analytical techniques are commonly employed for the identification and quantification of dihydrosinapic acid in complex matrices?

A5: Researchers utilize a combination of advanced analytical techniques for the characterization and quantification of DHSA in various samples. High-performance liquid chromatography coupled with diode-array detection and electrospray ionization mass spectrometry (HPLC-DAD-ESI-MS/MS) is a powerful tool for separating, identifying, and quantifying DHSA in plant extracts [, ]. This technique provides valuable information about the compound's structure, abundance, and potential modifications. Additionally, gas chromatography coupled with mass spectrometry (GC-MS) can be employed to analyze DHSA, particularly in the context of metabolic studies []. These sophisticated analytical tools are crucial for understanding the distribution, metabolism, and potential biological roles of DHSA.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2-Ethanediamine, N-(1,3-dimethylbutylidene)-N'-[2-[(1,3-dimethylbutylidene)amino]ethyl]-](/img/structure/B88558.png)